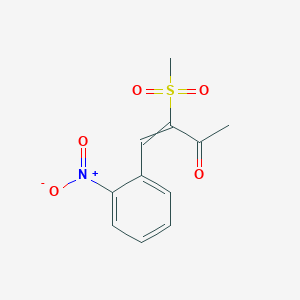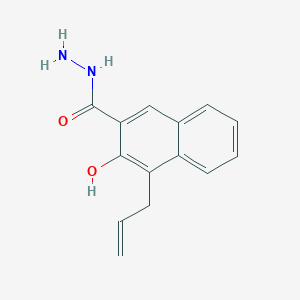
3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a hydroxyl group, a prop-2-en-1-yl group, and a carbohydrazide group attached to the naphthalene ring. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Naphthalene Functionalization: The initial step involves the functionalization of naphthalene to introduce the necessary substituents. This can be achieved through various methods, such as Friedel-Crafts acylation or alkylation, followed by oxidation or reduction reactions.
Allylation: The prop-2-en-1-yl group can be introduced through allylation reactions using allyl halides in the presence of a base, such as sodium hydride or potassium carbonate.
Carbohydrazide Formation: The final step involves the formation of the carbohydrazide group by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Condensation: Aldehydes, ketones, acid catalysts.
Major Products Formed
Oxidation: Ketones, quinones.
Reduction: Alcohols, amines.
Substitution: Various substituted naphthalene derivatives.
Condensation: Hydrazones, hydrazides.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors, dyes, and pigments due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in biochemical assays to study enzyme interactions, receptor binding, and cellular pathways.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carboxylate: A structurally similar compound with a methyl ester group instead of the carbohydrazide group.
2-Hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione: Another naphthalene derivative with a prop-2-yn-1-yl group and a quinone structure.
Uniqueness
3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
65550-21-2 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
3-hydroxy-4-prop-2-enylnaphthalene-2-carbohydrazide |
InChI |
InChI=1S/C14H14N2O2/c1-2-5-11-10-7-4-3-6-9(10)8-12(13(11)17)14(18)16-15/h2-4,6-8,17H,1,5,15H2,(H,16,18) |
InChI-Schlüssel |
DRCCIRGMINYTHL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C(=CC2=CC=CC=C21)C(=O)NN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


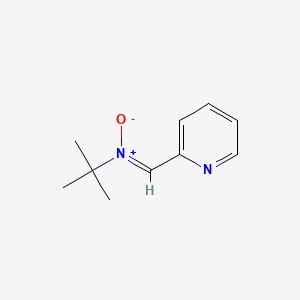

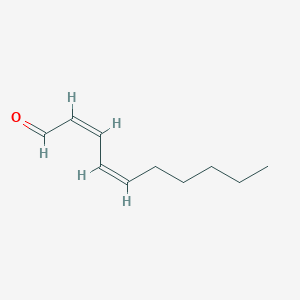
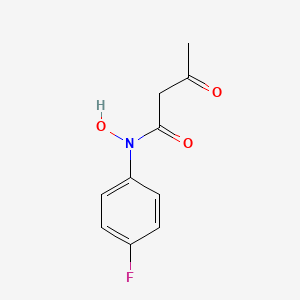
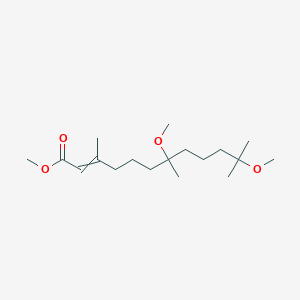
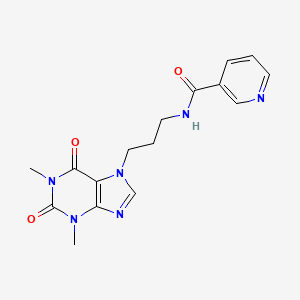

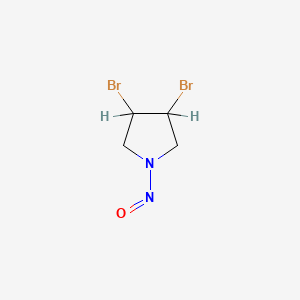

![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)
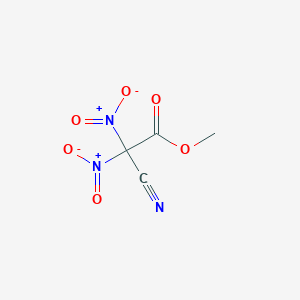

![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
